

# Spectral Data Interpretation of 3,5-Dibromobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dibromobenzonitrile

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **3,5-Dibromobenzonitrile**, a key intermediate in pharmaceutical and materials science research. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry of **3,5-Dibromobenzonitrile**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.917	Triplet (t)	1.8	H-4
7.739	Doublet (d)	1.8	H-2, H-6

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 500 MHz[1]

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
139.0	C-4
133.6	C-2, C-6
123.7	C-3, C-5
116.0	C-7 (CN)
115.6	C-1

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 126 MHz[1]

### Table 3: IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3072	Aromatic C-H stretch
2236	$\text{C}\equiv\text{N}$ stretch
1551	$\text{C}=\text{C}$ aromatic ring stretch
1418	$\text{C}=\text{C}$ aromatic ring stretch
864	C-H out-of-plane bend
759	C-Br stretch

Sample Preparation: KBr pellet[1]

### Table 4: Mass Spectrometry Data

m/z	Interpretation
260.8605 (found)	$\text{M}^+$ (Molecular Ion for $\text{C}_7\text{H}_3^{79}\text{Br}^{81}\text{BrN}$ )
260.8606 (calculated)	$\text{M}^+$ (Molecular Ion for $\text{C}_7\text{H}_3^{79}\text{Br}^{81}\text{BrN}$ )

Ionization Method: Electron Impact (EI)[1]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A small quantity (typically 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) of **3,5-Dibromobenzonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[2]</sup> The solution is then transferred to a clean NMR tube. It is crucial to ensure the sample is free of any solid particles to avoid distortion of the magnetic field homogeneity.

**$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.<sup>[3]</sup> Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

**$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).<sup>[3]</sup> Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.<sup>[4]</sup> A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.

### Infrared (IR) Spectroscopy

**Sample Preparation (KBr Pellet Method):** A small amount of solid **3,5-Dibromobenzonitrile** is finely ground with dry potassium bromide (KBr).<sup>[5]</sup> The mixture is then compressed under high pressure to form a thin, transparent pellet.<sup>[5]</sup> This method is common for solid samples as KBr is transparent in the IR region.<sup>[5]</sup>

**Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the standard mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

**Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

**Ionization (Electron Impact - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[6][7]</sup> This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $M^+$ ).<sup>[6][7]</sup> The high energy of the electrons also leads to fragmentation of the molecular ion.<sup>[6][7]</sup>

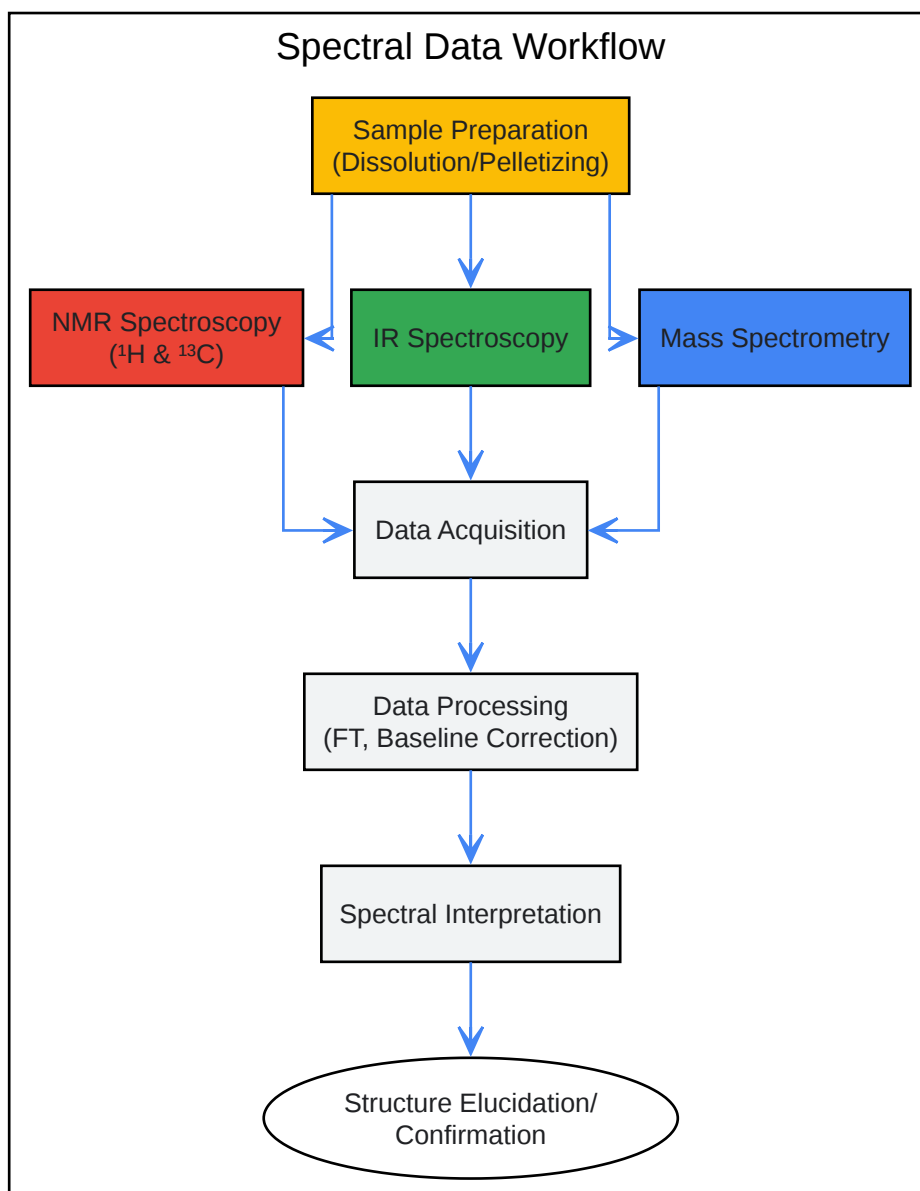
**Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

**Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Key Data and Processes

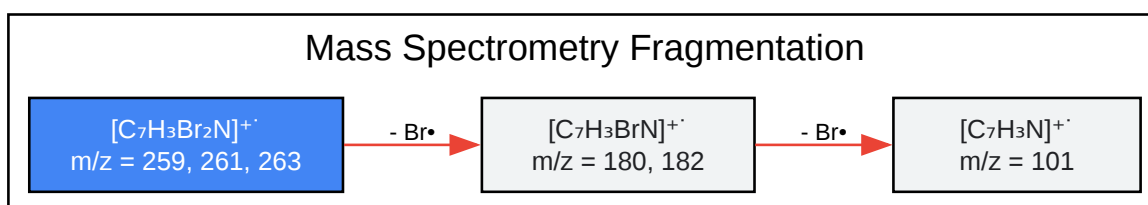
The following diagrams illustrate the molecular structure, a general workflow for spectral analysis, and the primary fragmentation pathway in mass spectrometry.

Caption: Molecular structure of **3,5-Dibromobenzonitrile**.



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Caption: General workflow for spectral data acquisition and interpretation.



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Caption: Primary fragmentation pathway of **3,5-Dibromobenzonitrile** in EI-MS.

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